2-Adamantanethiol
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Overview
Description
Adamantane-2-thiol is a sulfur-containing organic compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. The thiol group (-SH) attached to the second carbon of the adamantane framework imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adamantane-2-thiol can be synthesized through the reduction of adamantanethione. The process involves treating adamantanone with phosphorus pentasulfide in pyridine to obtain adamantanethione, which is then reduced using sodium borohydride in 1,2-dimethoxyethane at approximately 45°C . This method yields high-purity Adamantane-2-thiol, which can be further purified via its yellow lead salt .
Industrial Production Methods
While specific industrial production methods for Adamantane-2-thiol are not extensively documented, the synthetic route involving the reduction of adamantanethione is likely scalable for industrial applications. The use of common reagents such as phosphorus pentasulfide and sodium borohydride suggests that this method can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Adamantane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the thiol group can yield the corresponding hydrocarbon.
Substitution: The thiol group can participate in substitution reactions to form derivatives such as sulfenyl chlorides and methyl sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is a typical reducing agent used in the synthesis of Adamantane-2-thiol.
Substitution: Reagents such as thionyl chloride and phosphorus pentabromide are used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the thiol group.
Hydrocarbons: Resulting from the reduction of the thiol group.
Sulfenyl Chlorides and Methyl Sulfides: Products of substitution reactions.
Scientific Research Applications
Adamantane-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various functionalized adamantane derivatives.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Adamantane-2-thiol involves its interaction with molecular targets through the thiol group. This interaction can modulate various biochemical pathways, including redox reactions and enzyme inhibition. The unique three-dimensional structure of adamantane facilitates precise positioning of substituents, enhancing its effectiveness in targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanethiol: Another thiol derivative of adamantane, differing in the position of the thiol group.
Adamantanone: The ketone precursor used in the synthesis of Adamantane-2-thiol.
Adamantanethione: The intermediate compound in the synthesis of Adamantane-2-thiol.
Uniqueness
Adamantane-2-thiol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives.
Properties
Molecular Formula |
C10H16S |
---|---|
Molecular Weight |
168.30 g/mol |
IUPAC Name |
adamantane-2-thiol |
InChI |
InChI=1S/C10H16S/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2 |
InChI Key |
NGQCHEXEOUXSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3S |
Origin of Product |
United States |
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